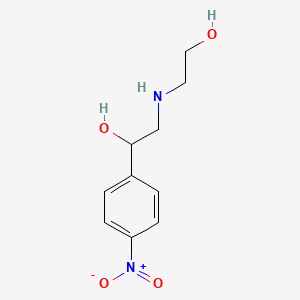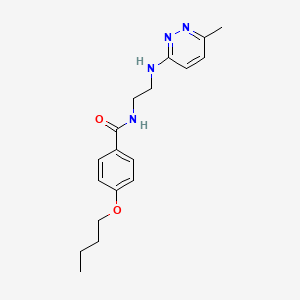
4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide” is a chemical compound with the molecular formula C18H24N4O2 . This compound is a versatile material that finds applications in various scientific research fields due to its unique properties and molecular structure. Its diverse uses include drug discovery, material synthesis, and biological studies.
Synthesis Analysis
The synthesis of benzamide derivatives, such as “4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . A series of novel 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of “4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide” is complex, with multiple functional groups contributing to its unique properties . The structure includes a pyridazinone ring, which is a derivative of pyridazine containing nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide” include its molecular formula C18H24N4O2 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridazine and pyridazinone, which are part of the structure of the compound, have shown a wide range of pharmacological activities, including antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antidepressant Properties
The compound’s structure also suggests potential antidepressant properties. Pyridazine-based systems have been shown to exhibit antidepressant effects , indicating that this compound could be explored for its potential use in treating depression.
Anti-hypertensive Effects
Pyridazine derivatives have also been associated with anti-hypertensive effects . This suggests that the compound could be investigated for its potential use in managing hypertension.
Anticancer Applications
The compound could potentially be used in cancer treatment. Pyridazine and pyridazinone derivatives have shown anticancer properties , suggesting that this compound could be developed for use in cancer therapy.
Antiplatelet Activity
The compound could potentially be used in the prevention of blood clots. Pyridazine derivatives have been associated with antiplatelet activity , indicating potential use in conditions where prevention of clot formation is desired.
Antiulcer Properties
The compound could potentially be used in the treatment of ulcers. Pyridazine derivatives have shown antiulcer properties , suggesting potential use in ulcer treatment.
Antitubercular Activity
The compound could potentially be used in the treatment of tuberculosis. Similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Agrochemical Applications
Various pyridazinone derivatives are well known as agrochemicals . This suggests that the compound could potentially be used in the development of new agrochemicals.
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-4-13-24-16-8-6-15(7-9-16)18(23)20-12-11-19-17-10-5-14(2)21-22-17/h5-10H,3-4,11-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFAXNSEQXRXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

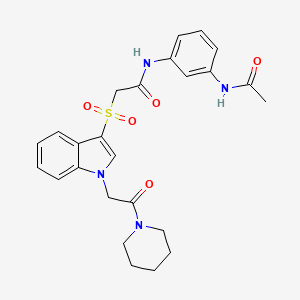



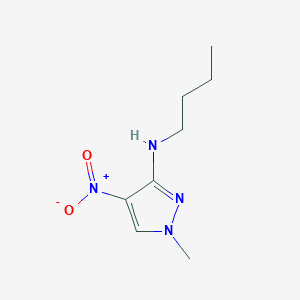

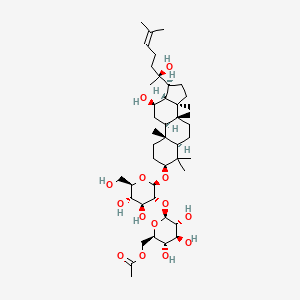
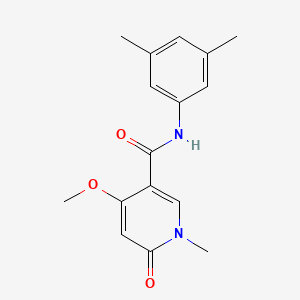
![Ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539277.png)
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2539278.png)
![5-Bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2539281.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2539282.png)

